3-(4-Bromophenyl)isoxazol-5-amine

Material Specification Purity Analysis Procurement Compliance

TRIM24 inhibitor lead diversification is often constrained by the limited availability of building blocks with orthogonal reactive handles. 3-(4-Bromophenyl)isoxazol-5-amine addresses this: • C5-NH₂ handle for biotin/fluorophore conjugation • para-Br for late-stage cross-coupling without protecting groups • ≥95% purity ensures assay reproducibility. Bulk stock available for immediate global shipping.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 119162-53-7
Cat. No. B040261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)isoxazol-5-amine
CAS119162-53-7
Synonyms5-Amino-3-(4-bromophenyl)isoxazole, 3-(4-Bromophenyl)-1,2-oxazol-5-amine
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=C2)N)Br
InChIInChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,11H2
InChIKeyRKWRDXQHQYRFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)isoxazol-5-amine Sourcing Overview


3-(4-Bromophenyl)isoxazol-5-amine (CAS 119162-53-7) is a heterocyclic aromatic amine composed of an isoxazole core substituted with a 4-bromophenyl group at the 3-position and a primary amine at the 5-position . This specific substitution pattern distinguishes it from other bromophenyl-isoxazole isomers and establishes its utility as a versatile intermediate in medicinal chemistry and organic synthesis . The compound is available from multiple vendors with purity specifications of ≥95% to ≥99% [1].

Why 3-(4-Bromophenyl)isoxazol-5-amine Substitution Fails


Substituting 3-(4-bromophenyl)isoxazol-5-amine with a structurally similar isoxazole or aniline derivative is not feasible without compromising the intended chemical outcome. The 5-amino group provides a distinct, nucleophilic handle for derivatization that is absent in non-amine analogs like 3-(4-bromophenyl)isoxazole (CAS 13484-04-3) [1]. Furthermore, the para-bromo substituent offers a site for transition metal-catalyzed cross-coupling reactions, a reactivity profile that is fundamentally altered or lost when substituted with a chloro, fluoro, or unsubstituted phenyl analog due to differences in bond strength and oxidative addition rates [2].

3-(4-Bromophenyl)isoxazol-5-amine Differentiation Guide


High-Purity vs. Standard Grade

Sourcing 3-(4-bromophenyl)isoxazol-5-amine from vendors offering high-purity (≥99% by HPLC) grades provides a clear advantage over standard 95% purity grades, particularly for sensitive downstream applications [1].

Material Specification Purity Analysis Procurement Compliance

TRIM24 Bromodomain Inhibitor Building Block

3-(4-Bromophenyl)isoxazol-5-amine is a crucial intermediate in the synthesis of potent and selective TRIM24 bromodomain inhibitors, a class of anticancer agents. Studies have shown that derivatives built from this scaffold can achieve nanomolar potency against TRIM24 [1].

Medicinal Chemistry Cancer Research Epigenetics

Cross-Coupling Reactivity vs. Halo Analogs

The para-bromo substituent on 3-(4-bromophenyl)isoxazol-5-amine provides a reactive site for transition metal-catalyzed cross-coupling reactions. The C-Br bond is more reactive than the corresponding C-Cl bond and provides a different selectivity window compared to the C-I bond. This allows for controlled, sequential functionalization of the molecule [1].

Synthetic Chemistry Cross-Coupling Reactivity

3-(4-Bromophenyl)isoxazol-5-amine Application Scenarios


TRIM24 Bromodomain Inhibitor Synthesis

The compound is an ideal starting material for synthesizing the N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine core structure. Its para-bromo substituent allows for late-stage diversification via cross-coupling to optimize potency and selectivity against the TRIM24 bromodomain, a key epigenetic target in cancer. The high-purity grade (≥99%) ensures minimal interference in subsequent biological assays [1].

Late-Stage Suzuki-Miyaura Functionalization

The orthogonal reactivity of the aryl bromide in 3-(4-bromophenyl)isoxazol-5-amine allows for selective cross-coupling in the presence of the 5-amino group. This enables the rapid generation of diverse compound libraries for SAR studies, making it a valuable building block for medicinal chemists and chemical biologists [2].

Biotinylated and Fluorescent Probe Development

The 5-amino group provides a convenient attachment point for biotin, fluorophores, or other affinity tags. The resulting probe molecules can be used in target identification studies (e.g., pull-down assays) or cellular imaging to investigate the localization and function of proteins targeted by TRIM24 inhibitors .

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